Cas no 1820570-40-8 (3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-)

3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-
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- MDL: MFCD30803085
- インチ: 1S/C9H15NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1
- InChIKey: HCMJOTMAYTXGHE-SFYZADRCSA-N
- ほほえんだ: N1C[C@H](C2CC2)[C@@H](C(OC)=O)C1
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208522-0.25g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-208522-0.05g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-208522-0.1g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-208522-5g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-208522-5.0g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 5.0g |
$2858.0 | 2023-02-22 | ||
Enamine | EN300-208522-0.5g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-208522-1.0g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-208522-2.5g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-208522-10.0g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 10.0g |
$4236.0 | 2023-02-22 | ||
Enamine | EN300-208522-1g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 1g |
$986.0 | 2023-09-16 |
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-に関する追加情報
Introduction to 3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- (CAS No. 1820570-40-8)
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-, identified by its CAS number 1820570-40-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group and the specific stereochemistry at the 3R and 4R positions contribute to its unique chemical and pharmacological properties, making it a subject of intense research interest.
The methyl ester derivative of 3-pyrrolidinecarboxylic acid with a 4-cyclopropyl substituent is particularly noteworthy due to its structural complexity and functional versatility. Pyrrolidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The cyclopropyl group, in particular, is a valuable structural feature that can enhance binding affinity and selectivity in drug design. This makes (3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. The (3R,4R)-configuration of this compound is particularly significant as stereochemistry plays a crucial role in determining the biological activity of many drugs. Studies have shown that the precise arrangement of atoms in chiral molecules can significantly influence their interactions with biological targets, leading to improved efficacy and reduced side effects. The stereochemical integrity of (3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester makes it an attractive scaffold for designing next-generation therapeutics.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The cyclopropyl group enhances the compound's ability to interact with specific biological receptors or enzymes, thereby increasing its therapeutic index. Additionally, the methyl ester functionality provides a site for further chemical modification, allowing researchers to fine-tune the properties of the molecule for optimal biological activity. These features make (3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester a versatile building block for drug discovery efforts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. These tools have been instrumental in identifying promising candidates like (3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester based on their structural features and predicted interactions with biological targets. Such computational approaches have significantly accelerated the drug discovery process by allowing researchers to screen large libraries of compounds efficiently.
The synthesis of complex heterocyclic compounds like (3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester presents unique challenges due to their intricate structures. However, recent developments in synthetic methodologies have made it possible to construct these molecules with high precision and yield. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in achieving the desired stereochemistry and functionalization patterns. These advancements have opened new avenues for exploring the therapeutic potential of pyrrolidine derivatives.
The pharmacological profile of (3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester is still being thoroughly investigated. Preliminary studies suggest that this compound may exhibit potent activity against various diseases by modulating key biological pathways. For instance, it has shown promise in inhibiting enzymes involved in cancer progression or modulating inflammatory responses. These findings highlight the potential of this compound as a lead molecule for developing novel therapeutics.
In conclusion,(3R,4R)-3-pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester (CAS No. 1820570-40-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of stereochemical precision and functional versatility makes this compound an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve,(3R,4R)-3-pyrrolidinecarboxylic acid, particularly its cyclopropyl derivative, holds great promise for addressing unmet medical needs.
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